molecular formula C7H10ClN B147532 p-Toluidine hydrochloride CAS No. 540-23-8

p-Toluidine hydrochloride

Cat. No.: B147532
CAS No.: 540-23-8
M. Wt: 143.61 g/mol
InChI Key: JQKBUTDZZRGQDR-UHFFFAOYSA-N
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Description

p-Toluidine hydrochloride (C₇H₁₀ClN) is the hydrochloride salt of p-toluidine, an aromatic amine with a methyl group substituted at the para position of the benzene ring. It is widely used in organic synthesis, pharmaceutical intermediates, and dye manufacturing.

Properties

IUPAC Name

4-methylaniline;hydrochloride
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InChI

InChI=1S/C7H9N.ClH/c1-6-2-4-7(8)5-3-6;/h2-5H,8H2,1H3;1H
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InChI Key

JQKBUTDZZRGQDR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)N.Cl
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Molecular Formula

C7H9N.ClH, C7H10ClN
Record name P-TOLUIDINE HYDROCHLORIDE
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Related CAS

106-49-0 (Parent)
Record name p-Toluidine hydrochloride
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DSSTOX Substance ID

DTXSID2021365
Record name 4-Methylaniline hydrochloride
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Molecular Weight

143.61 g/mol
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Physical Description

P-toluidine hydrochloride appears as off-white to grayish-white crystals. (NTP, 1992), Off-white to grayish-white solid; [CAMEO] Off-white powder; [Anachemia MSDS]
Record name P-TOLUIDINE HYDROCHLORIDE
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Record name p-Toluidine hydrochloride
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Boiling Point

495.5 °F at 760 mmHg (NTP, 1992)
Record name P-TOLUIDINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Record name P-TOLUIDINE HYDROCHLORIDE
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CAS No.

540-23-8
Record name P-TOLUIDINE HYDROCHLORIDE
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Record name Benzenamine, 4-methyl-, hydrochloride (1:1)
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Record name p-Toluidine hydrochloride
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Record name 4-Methylaniline hydrochloride
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Record name p-toluidinium chloride
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Record name P-TOLUIDINE HYDROCHLORIDE
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Melting Point

469 °F (NTP, 1992)
Record name P-TOLUIDINE HYDROCHLORIDE
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Preparation Methods

Reaction Mechanism and Industrial Process

The most efficient industrial method for synthesizing p-toluidine involves the liquid-phase hydrogenation of p-nitrotoluene using a palladium-carbon (Pd/C) catalyst. This process avoids solvents, reducing costs and waste. The reaction proceeds as:

O2NC6H4CH3+3H2H2NC6H4CH3+2H2O\text{O}2\text{NC}6\text{H}4\text{CH}3 + 3\text{H}2 \rightarrow \text{H}2\text{NC}6\text{H}4\text{CH}3 + 2\text{H}2\text{O}

Key Conditions :

  • Temperature : 80–85°C

  • Pressure : 0.55–0.6 MPa

  • Catalyst Loading : Pd/C at a 1:1960.8 mass ratio to p-nitrotoluene.

The reaction achieves a 98.3% yield with 98.6% purity , as the absence of byproducts simplifies downstream processing. Post-reaction, the mixture undergoes hot filtration to recover the Pd/C catalyst, followed by static separation to remove water.

Conversion to p-Toluidine Hydrochloride

The free base p-toluidine is dissolved in ethanol or water, and concentrated hydrochloric acid is added dropwise under cooling to form the hydrochloride salt:

H2NC6H4CH3+HClH3N+C6H4CH3Cl\text{H}2\text{NC}6\text{H}4\text{CH}3 + \text{HCl} \rightarrow \text{H}3\text{N}^+\text{C}6\text{H}4\text{CH}3 \cdot \text{Cl}^-

Crystallization from ethanol-water mixtures yields white crystalline this compound.

Alternative Reduction Methods

Sodium Sulfide Reduction

Historically, p-nitrotoluene was reduced using sodium sulfide in aqueous medium:

4O2NC6H4CH3+3Na2S+7H2O4H2NC6H4CH3+3Na2S2O3+6H2O4\text{O}2\text{NC}6\text{H}4\text{CH}3 + 3\text{Na}2\text{S} + 7\text{H}2\text{O} \rightarrow 4\text{H}2\text{NC}6\text{H}4\text{CH}3 + 3\text{Na}2\text{S}2\text{O}3 + 6\text{H}2\text{O}

While this method avoids high-pressure equipment, it suffers from low yields (88.9%) , significant wastewater generation, and challenges in byproduct disposal.

Iron Powder Reduction

Iron powder reduction, now largely obsolete, involved reacting p-nitrotoluene with iron in acidic media. The method produced toxic iron sludge and impure products, necessitating extensive purification.

Purification of p-Toluidine

Fractional Crystallization

Crude p-toluidine is purified via fractional crystallization from ethanol-water (1:4) or petroleum ether. This removes o- and m-toluidine isomers, yielding >99% pure p-toluidine.

Acetylation-Hydrolysis

For pharmaceutical-grade purity, p-toluidine is acetylated with acetic anhydride, recrystallized from ethanol, and hydrolyzed with sulfuric acid:

H2NC6H4CH3+(CH3CO)2OCH3CONHC6H4CH3+CH3COOH\text{H}2\text{NC}6\text{H}4\text{CH}3 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{CH}3\text{CONHC}6\text{H}4\text{CH}3 + \text{CH}_3\text{COOH}

Hydrolysis regenerates the amine, which is then converted to the hydrochloride salt.

Industrial-Scale Salt Formation

Acidic Condensation

In continuous reactors, p-toluidine is mixed with 30% HCl at 50–60°C. The exothermic reaction is controlled by gradual acid addition, ensuring complete protonation.

Crystallization and Drying

The hydrochloride solution is cooled to 5–10°C, inducing crystallization. Centrifugation and vacuum drying at 40°C yield a free-flowing powder with <0.5% moisture.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Advantages Disadvantages
Catalytic Hydrogenation98.398.6Solvent-free, high yield, low wasteRequires high-pressure equipment
Sodium Sulfide88.9<95Low equipment costHigh wastewater, low yield
Acetylation-Hydrolysis95.0>99.5Ultra-high purityMulti-step, time-consuming

Chemical Reactions Analysis

Types of Reactions: p-Toluidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, magnetite supported on nanocrystalline titanium silicalite-1.

    Substitution: Bromine, acetic anhydride, and other electrophilic reagents.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Starting Material for Organic Compounds
p-Toluidine hydrochloride serves as a key precursor in synthesizing various organic compounds, particularly dyes and pharmaceuticals. It is utilized in the production of azo dyes, which are widely used in textile industries due to their vibrant colors and stability. The compound's ability to participate in electrophilic aromatic substitution reactions allows for the introduction of different functional groups into the aromatic ring, enhancing its utility in organic synthesis.

Table 1: Common Reactions Involving this compound

Reaction TypeExample Products
Electrophilic Substitution2-bromo-4-methylaniline
Oxidation4,4′-dimethylazobenzene, 4,4′-dimethylazoxybenzene
Coupling ReactionsVarious azo compounds

Biological Applications

Biochemical Assays
In biological research, this compound is employed as a reagent in biochemical assays, particularly for analyzing catecholamine drugs. Its ability to interact with biological molecules makes it valuable in pharmacological studies aimed at understanding drug mechanisms and effects.

Antimicrobial Research
Recent studies have investigated the antimicrobial properties of this compound when incorporated into polymeric formulations. Research indicates that it can enhance the antimicrobial activity of synthetic polymers against various bacterial strains, although concerns regarding its toxicity profile remain.

Industrial Applications

Dyes and Pigments Production
The compound is extensively utilized in producing industrial dyes and pigments. Its reactivity allows for the formation of stable colorants used in textiles, plastics, and coatings. The dye industry benefits significantly from this compound due to its ability to form complex structures that yield bright colors.

Occupational Exposure Study

A notable study assessed the health effects of occupational exposure to p-toluidine among workers in manufacturing facilities. The research highlighted elevated levels of methemoglobin and hemoglobin adducts among exposed individuals, suggesting a correlation between exposure levels and biological effects. This emphasizes the necessity for monitoring exposure levels in occupational settings to mitigate health risks associated with this compound .

Toxicity Assessment

In a series of toxicity assessments conducted on laboratory animals, this compound was shown to induce methemoglobinemia at varying doses. The studies indicated that prolonged exposure could lead to significant increases in liver enzyme levels, suggesting potential hepatotoxic effects. These findings underline the importance of regulatory measures when handling this compound in industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of p-Toluidine Hydrochloride and Analogues
Compound Molecular Formula Melting Point (°C) Key Applications/Synthesis Notes Toxicity (Oral LD₅₀, Rat)
p-Toluidine HCl C₇H₁₀ClN 181–182 (HCl form)* Diazocoupling, heterocyclic synthesis , USP standards 656–760 mg/kg
o-Toluidine HCl C₇H₁₀ClN 165–166 (HCl form) Bladder toxicity studies , synthesis of o-tolunitrile 636–760 mg/kg (estimated)
m-Toluidine HCl C₇H₁₀ClN Not reported Alkylation in drug intermediates (e.g., Compound 1b in ) Similar to p-isomer
Aniline HCl C₆H₈ClN 198–200 Reference compound in toxicity studies , basic amine for salt formation ~500 mg/kg
3-Chloro-4-methylaniline HCl (DRC-1339) C₇H₉Cl₂N 181–183 Pesticide (starling control) Not reported

*Melting point from p-tolylbenzylamine hydrochloride () .

Key Differences:

Reactivity in Synthesis :

  • p-Toluidine HCl forms stable arylhydrazones with curcumin, enabling antioxidant/antibacterial compound synthesis () . In contrast, o-toluidine HCl is used in nitrile synthesis (e.g., o-tolunitrile via cuprous cyanide) .
  • Aniline HCl lacks the methyl group, making it less sterically hindered but more reactive in electrophilic substitutions.

Toxicity Profiles :

  • p-Toluidine HCl shows moderate toxicity (LD₅₀ ~656–760 mg/kg), while o-toluidine HCl is implicated in bladder toxicity due to metabolic activation () . DRC-1339, a chlorinated derivative, is used in pesticides but lacks detailed toxicological data .

Pharmaceutical Relevance :

  • p-Toluidine HCl is a USP reference standard for impurity profiling (e.g., Prilocaine) , whereas m-toluidine derivatives are intermediates in alkylation reactions () .

Physicochemical Properties

Table 2: Physical Properties of Hydrochloride Salts
Compound Boiling Point (°C) Solubility Purity (Commercial Sources)
p-Toluidine HCl Not reported Soluble in polar solvents (e.g., ethanol, water) >98% (Tokyo Chemical Industry)
o-Toluidine HCl Not reported Low solubility in chloroform 97% (Toronto Research Chemicals)
Aniline HCl Sublimes at 245 High water solubility 97% (Wako Pure Chemical)
  • Solubility : p-Toluidine HCl’s solubility in pyridine facilitates diazocoupling () , while o-toluidine HCl’s low solubility in chloroform limits its use in moisture-sensitive reactions () .

Biological Activity

p-Toluidine hydrochloride (PTHC), a derivative of toluidine, is an aromatic amine that has garnered attention due to its biological activities and potential health risks. This article explores the biological activity of this compound, highlighting its toxicological properties, mechanisms of action, and implications for human health based on diverse research findings.

  • Chemical Formula : C7H9ClN
  • Molecular Weight : 145.61 g/mol
  • CAS Number : 10891-65-1

Toxicological Profile

This compound is classified as a Category 3 carcinogen , indicating limited evidence of carcinogenic effects in humans. It has been associated with various health risks, particularly due to its ability to induce methemoglobinemia—a condition where hemoglobin is converted to methemoglobin, reducing its oxygen-carrying capacity.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several studies:

  • LD50 Values :
    • Oral (rat): 620-656 mg/kg body weight
    • Dermal (rabbit): 890 mg/kg body weight
  • Inhalation Toxicity : LC50 > 0.64 mg/L in rats.

Signs of intoxication include hypoactivity, muscular weakness, and convulsions .

Methemoglobin Formation

Methemoglobin formation is a critical pathway through which p-toluidine exerts its toxic effects. Studies indicate that both p-toluidine and its isomer m-toluidine can significantly increase methemoglobin levels in blood:

  • In rats, treatment with p-toluidine at doses ranging from 40 to 160 mg/kg body weight/day resulted in methemoglobin levels increasing by up to 10% after prolonged exposure .
  • The formation of methemoglobin is mediated by cytochrome P450 enzymes, leading to potential systemic toxicity .

Hepatic Effects

Research has shown that this compound affects liver function:

  • Increased glutathione-S-transferase (GST) levels were observed in the liver after administration, indicating oxidative stress and potential liver damage.
  • Hepatic lipid peroxidation was also noted, correlating with elevated GST levels .

Long-term Effects and Carcinogenicity

Long-term exposure studies have indicated that p-toluidine may have carcinogenic potential:

  • In chronic studies with rats and mice, no significant histopathological changes were observed in reproductive organs; however, there were indications of DNA damage and clastogenic effects in vitro .
  • The formation of hemoglobin adducts has been documented in human biomonitoring studies, suggesting that even non-occupational exposure can lead to measurable biological effects .

Case Study: Occupational Exposure

A study involving workers exposed to p-toluidine showed elevated levels of methemoglobin and hemoglobin adducts. The findings suggested a correlation between exposure levels and the degree of biological effect observed. This emphasizes the need for monitoring and regulation in occupational settings where exposure to p-toluidine occurs .

Research Findings on Antimicrobial Activity

Interestingly, this compound has also been explored for its antimicrobial properties when incorporated into polymeric formulations. Research indicates that it can enhance the antimicrobial activity of synthetic polymers against various bacterial strains, although its safety profile remains a concern due to potential toxicity .

Summary of Biological Activity

Parameter Observation
Carcinogenicity Category 3 carcinogen; limited evidence
Acute Toxicity (LD50) Oral: 620-656 mg/kg; Dermal: 890 mg/kg
Methemoglobin Induction Up to 10% increase in rats
Hepatic Effects Increased GST levels; lipid peroxidation
Antimicrobial Activity Enhanced when used in polymeric formulations

Q & A

Q. How can p-toluidine hydrochloride be synthesized in a laboratory setting?

this compound is commonly synthesized via hydrolysis of specific precursors under controlled acidic conditions. For instance, heating a precursor compound (e.g., 2-chloro-4-(chloromethyl)pyridine) with 6 M hydrochloric acid at 90°C for 5 minutes yields this compound, followed by filtration and recrystallization from aqueous ethanol . Ensure stoichiometric control and purity validation using spectroscopic methods (e.g., IR spectroscopy) to confirm the product .

Q. What safety protocols are essential for handling this compound?

this compound is hazardous; avoid dust formation, use respiratory protection, and ensure adequate ventilation. Store in airtight containers away from heat and ignition sources. Pre-cleaning equipment to remove contaminants and adhering to GHS labeling standards (e.g., hazard statements in Annex D of IS 5647) are critical .

Q. Which analytical methods are recommended for assessing purity?

Titration with cation exchange resins is a standard method: dissolve 0.8–1.0 milliequivalent of the salt in water, elute with 0.1 N NaOH, and calculate purity based on consumed base volume . Conformity testing per IS 5647 requires assays for moisture, crystallization point, and impurities (e.g., via TLC or HPLC), with results rounded per IS 2:2022 guidelines .

Q. What are the solubility properties of this compound in common solvents?

The compound is highly soluble in water due to its ionic nature. It exhibits limited solubility in non-polar solvents like toluene but dissolves readily in polar aprotic solvents (e.g., DMF). Solubility in acidic (HCl) or basic (NaOH) media depends on protonation states; dissolution in HCl enhances stability, while NaOH may deprotonate the amine, altering reactivity .

Advanced Research Questions

Q. How can discrepancies in purity assessments between analytical techniques be resolved?

Discrepancies often arise from method-specific sensitivities (e.g., titration vs. chromatography). Cross-validate results using complementary techniques: combine cation exchange titration (accuracy ±1%) with HPLC-UV (detection limit ~0.1%) . Statistical reconciliation (e.g., Bland-Altman analysis) can identify systematic biases.

Q. What mechanisms govern this compound’s reactivity under acidic vs. basic conditions?

In acidic conditions (pH < 3), the amine group remains protonated, stabilizing the salt and limiting nucleophilic activity. In basic media (pH > 10), deprotonation generates free p-toluidine, which can participate in electrophilic substitutions (e.g., diazotization). Kinetic studies using pH-dependent UV-Vis spectroscopy are recommended to track reaction pathways .

Q. How does this compound interact in toxicological mixtures?

In mixture toxicity studies (e.g., with zinc oxide nanoparticles or sulfonamides), synergistic effects may occur due to shared oxidative stress pathways. Use Vibrio fischeri bioluminescence assays or mammalian cell models to quantify interactions (e.g., CA/IA models). Dose-response curves and toxic unit (TU) analysis are critical for risk assessment .

Q. What experimental designs optimize stability studies under varying storage conditions?

Accelerated stability testing at 40°C/75% RH for 6 months can predict degradation trends. Monitor via periodic HPLC analysis for byproducts (e.g., nitro derivatives). For long-term storage, airtight amber glass containers at 2–8°C with desiccants are optimal .

Q. How can spectroscopic interference from impurities be minimized during analysis?

Employ matrix-matched calibration standards and background subtraction techniques in UV-Vis or IR spectroscopy. For HPLC, use gradient elution with buffered mobile phases (e.g., 0.1% TFA in acetonitrile/water) to separate target peaks from impurities .

Q. What strategies validate this compound’s role in organic synthesis mechanisms?

Isotopic labeling (e.g., ¹⁵N) combined with NMR or MS can trace reaction intermediates. For example, in hydrolysis studies, track ¹H NMR shifts of the methyl group (δ 2.3 ppm) to confirm structural integrity during conversion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
p-Toluidine hydrochloride
Reactant of Route 2
p-Toluidine hydrochloride

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